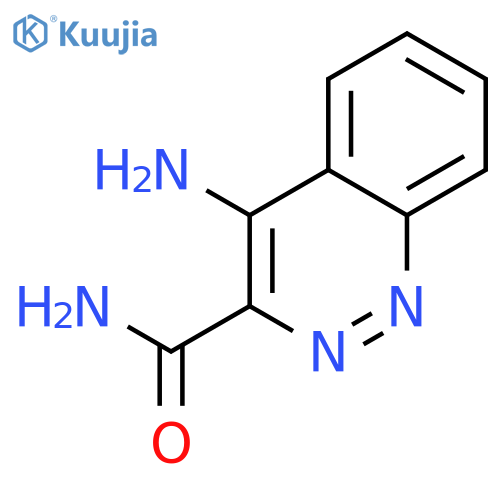Cas no 38024-35-0 (4-Aminocinnoline-3-carboxamide)

38024-35-0 structure
商品名:4-Aminocinnoline-3-carboxamide
4-Aminocinnoline-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-Cinnolinecarboxamide
- 4-aminocinnoline-3-carboxamide
- 3-Cinnolinecarboxamide, 4-amino-
- Maybridge3_002639
- Oprea1_370421
- HMS1438H21
- BDBM50097398
- IDI1_014026
- AK198819
- 4RU
- Q27454919
- DS-9933
- MFCD03056454
- HTS-9026
- 38024-35-0
- DTXSID10384641
- Z1198161327
- CHEMBL449216
- SCHEMBL14061350
- AKOS006279719
- DB-138293
- 4-Aminocinnoline-3-carboxamide
-
- MDL: MFCD03056454
- インチ: 1S/C9H8N4O/c10-7-5-3-1-2-4-6(5)12-13-8(7)9(11)14/h1-4H,(H2,10,12)(H2,11,14)
- InChIKey: FCYPWSQPDXUBPV-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C(C2=C([H])C([H])=C([H])C([H])=C2N=N1)N([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 188.06994
- どういたいしつりょう: 188.06981089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.9
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- ふってん: 456.4±53.0°C at 760 mmHg
- PSA: 94.89
4-Aminocinnoline-3-carboxamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
4-Aminocinnoline-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039135-1g |
4-Aminocinnoline-3-carboxamide |
38024-35-0 | 95% | 1g |
$394.02 | 2023-09-02 | |
| Chemenu | CM252601-1g |
4-Aminocinnoline-3-carboxamide |
38024-35-0 | 95% | 1g |
$281 | 2021-08-04 | |
| Alichem | A449039135-10g |
4-Aminocinnoline-3-carboxamide |
38024-35-0 | 95% | 10g |
$1568.80 | 2023-09-02 | |
| eNovation Chemicals LLC | Y0991953-5g |
4-Aminocinnoline-3-carboxamide |
38024-35-0 | 95% | 5g |
$970 | 2024-08-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NW750-250mg |
4-Aminocinnoline-3-carboxamide |
38024-35-0 | 95+% | 250mg |
1116CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D405772-10g |
4-amino-3-Cinnolinecarboxamide |
38024-35-0 | 97% | 10g |
$1890 | 2025-02-19 | |
| 1PlusChem | 1P00I7XT-250mg |
3-Cinnolinecarboxamide, 4-amino- |
38024-35-0 | 95% | 250mg |
$152.00 | 2024-05-03 | |
| 1PlusChem | 1P00I7XT-1g |
3-Cinnolinecarboxamide, 4-amino- |
38024-35-0 | 95% | 1g |
$377.00 | 2024-05-03 | |
| A2B Chem LLC | AI49297-250mg |
4-Aminocinnoline-3-carboxamide |
38024-35-0 | 96% | 250mg |
$136.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D405772-5g |
4-amino-3-Cinnolinecarboxamide |
38024-35-0 | 97% | 5g |
$1140 | 2025-02-19 |
4-Aminocinnoline-3-carboxamide 関連文献
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
38024-35-0 (4-Aminocinnoline-3-carboxamide) 関連製品
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
推奨される供給者
Amadis Chemical Company Limited
(CAS:38024-35-0)4-Aminocinnoline-3-carboxamide

清らかである:99%
はかる:1g
価格 ($):388.0